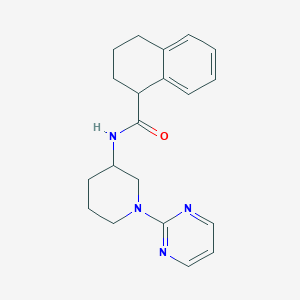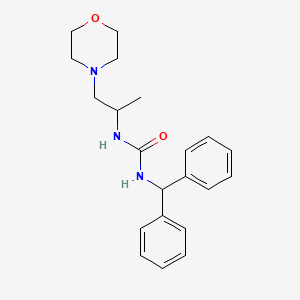![molecular formula C13H20BrN3O2S B7050377 2-[[4-[(3-Bromothiophen-2-yl)methyl]morpholin-2-yl]methyl-methylamino]acetamide](/img/structure/B7050377.png)
2-[[4-[(3-Bromothiophen-2-yl)methyl]morpholin-2-yl]methyl-methylamino]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[4-[(3-Bromothiophen-2-yl)methyl]morpholin-2-yl]methyl-methylamino]acetamide is a complex organic compound featuring a bromothiophene moiety linked to a morpholine ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(3-Bromothiophen-2-yl)methyl]morpholin-2-yl]methyl-methylamino]acetamide typically involves multiple steps:
-
Formation of the Bromothiophene Intermediate: : The initial step involves the bromination of thiophene to produce 3-bromothiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
-
Attachment to Morpholine: : The bromothiophene intermediate is then reacted with morpholine in the presence of a base like potassium carbonate to form the 3-bromothiophen-2-ylmethylmorpholine derivative.
-
Introduction of the Acetamide Group: : The final step involves the reaction of the morpholine derivative with methylaminoacetamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the bromine atom, converting it to a hydrogen atom using reducing agents such as lithium aluminum hydride.
-
Substitution: : The bromine atom in the thiophene ring can be substituted with various nucleophiles, including amines and thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: De-brominated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for activity against various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the treatment of diseases where thiophene-containing compounds have shown efficacy.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its structural properties.
Mechanism of Action
The exact mechanism of action of 2-[[4-[(3-Bromothiophen-2-yl)methyl]morpholin-2-yl]methyl-methylamino]acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromothiophene moiety might play a crucial role in these interactions due to its electronic properties.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler analog that lacks the morpholine and acetamide groups.
Morpholine: A basic structure without the thiophene and acetamide functionalities.
N-Methylacetamide: Contains the acetamide group but lacks the thiophene and morpholine moieties.
Uniqueness
2-[[4-[(3-Bromothiophen-2-yl)methyl]morpholin-2-yl]methyl-methylamino]acetamide is unique due to the combination of its bromothiophene, morpholine, and acetamide groups
Properties
IUPAC Name |
2-[[4-[(3-bromothiophen-2-yl)methyl]morpholin-2-yl]methyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrN3O2S/c1-16(9-13(15)18)6-10-7-17(3-4-19-10)8-12-11(14)2-5-20-12/h2,5,10H,3-4,6-9H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIQJXATRWXQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(CCO1)CC2=C(C=CS2)Br)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(1-Hydroxycyclobutanecarbonyl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7050294.png)
![N-[1-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-2-phenylpropanamide](/img/structure/B7050299.png)
![3-Oxo-3-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]propanamide](/img/structure/B7050313.png)
![1-[1-[3-(2,4-difluorophenyl)butanoyl]pyrrolidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B7050318.png)
![5-bromo-N,2-dimethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7050323.png)
![N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7050333.png)
![N-[4-(4-fluorophenyl)sulfonylphenyl]-1-phenyl-5-(trifluoromethyl)pyrazole-4-carboxamide](/img/structure/B7050344.png)
![6-[4-[4-(Dimethylamino)-2-fluorobenzoyl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B7050357.png)
![5-[3-fluoro-3-(2-methylphenyl)pyrrolidine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one](/img/structure/B7050359.png)


![2-[Methyl-[[4-[(1-methylpyrazol-4-yl)methyl]morpholin-2-yl]methyl]amino]acetamide](/img/structure/B7050370.png)
![5-cyano-N-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B7050378.png)
![1-[(2-Fluorophenyl)methyl]-4-pyridin-2-ylpiperidine-4-carbonitrile](/img/structure/B7050391.png)
